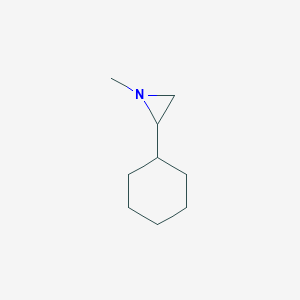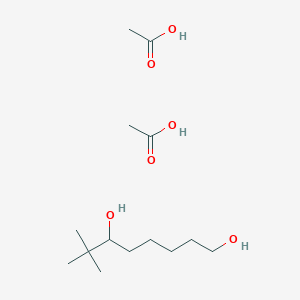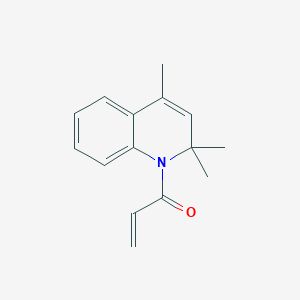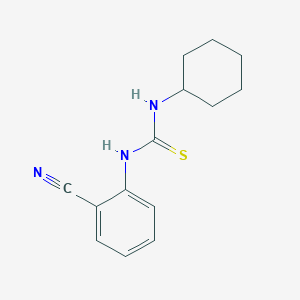
2-Cyclohexyl-1-methylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-1-methylaziridine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-methylaziridine can be achieved through several methods. One common approach involves the cyclization of 2-chloroethylamine with a base, leading to the formation of the aziridine ring . Another method includes the reaction of aminoethanol with a sulfate ester, followed by base-induced sulfate elimination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexyl-1-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the aziridine ring into amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine and hydrazine under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and hydrazones are major products.
Reduction: Amines are the primary products.
Substitution: Various substituted aziridines are formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-1-methylaziridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-1-methylaziridine involves its interaction with molecular targets and pathways. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, including the modification of proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound with a simpler structure.
1-Methylaziridine: Lacks the cyclohexyl group, making it less sterically hindered.
Cyclohexylaziridine: Similar structure but without the methyl group.
Uniqueness
2-Cyclohexyl-1-methylaziridine is unique due to the presence of both the cyclohexyl and methyl groups, which influence its reactivity and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
114358-62-2 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
2-cyclohexyl-1-methylaziridine |
InChI |
InChI=1S/C9H17N/c1-10-7-9(10)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
OYRQIIREKCOONN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC1C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)



![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)


